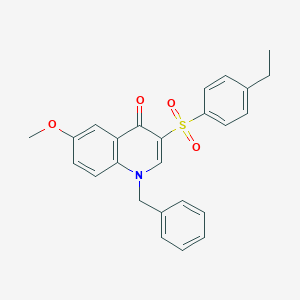

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

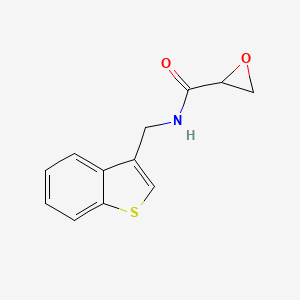

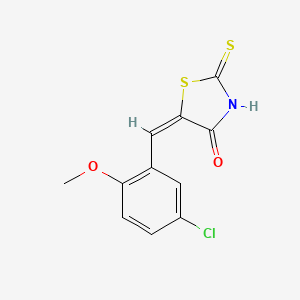

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a compound that belongs to the class of quinolone derivatives. This compound has been of interest to researchers due to its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one belongs to a class of compounds with a rich history of diverse biological activities and synthetic applications. Compounds with similar structures have been studied extensively for their potential in medicinal chemistry, particularly in the synthesis of pharmaceutical agents with anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential : The synthesis of tetrahydroisoquinoline derivatives, sharing core similarities with the 1,4-dihydroquinolin-4-one skeleton, has been a focal point in the search for new anticancer agents. These compounds exhibit potent cytotoxicity against various cancer cell lines, underlying the importance of this structural motif in the development of novel chemotherapeutic agents (Redda et al., 2010).

Antimicrobial Activity : Novel quinazolinone and quinazoline derivatives have been synthesized and evaluated for their antimicrobial efficacy. These studies indicate that modifications of the quinoline moiety, similar to those seen in 1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one, can lead to compounds with significant antimicrobial properties (Habib et al., 2013).

Enzymatic Activity Modulation : Derivatives of dihydroquinoline have been shown to modulate the activity of certain enzymes, such as glutathione S-transferases, which play a role in the detoxification processes. This modulation is crucial for protecting against mutagenic metabolites of carcinogens, suggesting a potential for these compounds in cancer prevention strategies (Benson et al., 1978).

Synthetic Applications

The chemical structure of 1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is conducive to various synthetic manipulations, making it a valuable intermediate in organic synthesis.

Complexation with Metals : The quinoline and its derivatives serve as ligands in coordination chemistry, forming complexes with metals. These complexes have been explored for their catalytic, optical, and electronic properties, relevant in materials science and photophysics (Khan et al., 2003).

Cyanation Reactions : The structure of 1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one facilitates cyanation reactions, a key step in the synthesis of various organic compounds with potential applications in pharmaceuticals and agrochemicals (Chaitanya et al., 2013).

Propiedades

IUPAC Name |

1-benzyl-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-3-18-9-12-21(13-10-18)31(28,29)24-17-26(16-19-7-5-4-6-8-19)23-14-11-20(30-2)15-22(23)25(24)27/h4-15,17H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWELOGJOTSPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)

![11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2558189.png)

![N-(3-bromophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2558191.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)